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Compound of Interest

Compound Name: 3-(Methylsulfonyl)propan-1-ol

Cat. No.: B1295623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-(Methylsulfonyl)propan-1-ol (CAS No: 2058-49-3). Due to the limited availability of

publicly accessible, experimentally-derived spectroscopic data for this specific compound, this

guide leverages predicted data and analysis of structurally analogous compounds to provide a

detailed characterization. The document outlines generalized experimental protocols for

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) and presents

the expected data in structured tables. Visualizations of the molecular structure and a general

experimental workflow are included to aid in understanding.

Introduction
3-(Methylsulfonyl)propan-1-ol is a bifunctional organic compound containing both a hydroxyl

group and a methylsulfonyl group. Its chemical formula is C₄H₁₀O₃S, and it has a molecular

weight of approximately 138.19 g/mol .[1] The presence of both a hydrogen bond donor

(hydroxyl) and a polar sulfonyl group suggests its potential utility as an intermediate in the

synthesis of more complex molecules, including active pharmaceutical ingredients. Accurate

spectroscopic characterization is crucial for its identification, purity assessment, and structural

elucidation in any research and development setting.
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Predicted Spectroscopic Data
While experimental spectra are not readily available, computational models provide valuable

predictions for the spectroscopic properties of 3-(Methylsulfonyl)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to

the different proton environments in the molecule.

¹³C NMR: The carbon-13 NMR spectrum is predicted to display four signals, one for each

unique carbon atom.

Predicted ¹H NMR Data Predicted ¹³C NMR Data

Chemical Shift (ppm) Assignment

~ 3.7 (t) H-1 (-CH₂OH)

~ 3.2 (t) H-3 (-SO₂CH₂-)

~ 2.9 (s) H-4 (CH₃SO₂-)

~ 2.0 (quintet) H-2 (-CH₂CH₂CH₂-)

Note: Predicted chemical shifts are estimates

and can vary based on solvent and other

experimental conditions. 't' denotes a triplet, 's' a

singlet, and 'quintet' a five-line multiplet.

Infrared (IR) Spectroscopy
The IR spectrum of 3-(Methylsulfonyl)propan-1-ol is expected to exhibit characteristic

absorption bands for its functional groups.
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Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group

3500 - 3200 O-H (alcohol)

3000 - 2850 C-H (alkane)

1350 - 1300 S=O (sulfonyl, asymmetric stretch)

1150 - 1120 S=O (sulfonyl, symmetric stretch)

1075 - 1000 C-O (alcohol)

Mass Spectrometry (MS)
Mass spectrometry data can provide information about the molecular weight and fragmentation

pattern of the molecule.

Predicted Mass Spectrometry Data

m/z Adduct

139.04234 [M+H]⁺

161.02428 [M+Na]⁺

137.02778 [M-H]⁻

Note: These are predicted m/z values for

common adducts.[1]

Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for a

compound like 3-(Methylsulfonyl)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an

appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled spectrum. Typical parameters include a 45° pulse

angle and a relaxation delay of 2 seconds.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a

KBr pellet can be prepared. For a liquid, a thin film can be placed between two salt plates

(e.g., NaCl).

Background Spectrum: Record a background spectrum of the empty sample holder or the

pure solvent to be subtracted from the sample spectrum.

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and their corresponding functional

groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

typically via direct infusion or after separation by liquid chromatography (LC-MS).

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to

generate molecular ions with minimal fragmentation.
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Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate the mass spectrum.

Visualizations
To aid in the understanding of the molecular structure and the general workflow for its analysis,

the following diagrams are provided.

Molecular Structure of 3-(Methylsulfonyl)propan-1-ol
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Click to download full resolution via product page

Caption: Molecular structure of 3-(Methylsulfonyl)propan-1-ol.
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Caption: General workflow for spectroscopic analysis.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

characteristics of 3-(Methylsulfonyl)propan-1-ol. While direct experimental data is currently

limited in the public domain, the predictive data and generalized protocols presented here offer

a valuable resource for researchers and scientists working with this compound. The

combination of NMR, IR, and MS, as outlined, provides a robust framework for the

comprehensive structural elucidation and characterization of 3-(Methylsulfonyl)propan-1-ol
and related molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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